molecular formula C13H13NS B3055666 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 66200-59-7

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No.: B3055666
CAS No.: 66200-59-7
M. Wt: 215.32 g/mol
InChI Key: XURYGPTVBIUZEP-UHFFFAOYSA-N
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Description

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a bicyclic heterocyclic compound comprising a thiophene ring fused with a partially saturated pyridine ring and a phenyl substituent at the 4-position. This scaffold has garnered attention in medicinal chemistry due to its structural versatility and biological relevance, particularly in oncology and immunology. Derivatives of this core structure have demonstrated potent inhibitory effects on tumor necrosis factor-alpha (TNF-α) production and microtubule polymerization, making them promising candidates for anticancer and anti-inflammatory therapies .

Properties

IUPAC Name

4-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-4-10(5-3-1)12-8-14-9-13-11(12)6-7-15-13/h1-7,12,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURYGPTVBIUZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)SC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508526
Record name 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66200-59-7
Record name 4,5,6,7-Tetrahydro-4-phenylthieno[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66200-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base Synthesis of Thieno[2,3-c]pyridine Core

The foundational approach, as detailed in US3969358A, involves acid-catalyzed cyclization of N-(thienyl-methyl)-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide derivatives. For 4-phenyl substitution, the method requires modification to introduce the aryl group at the piperidine stage:

Step 1: Synthesis of Phenyl-Substituted Sulfonamide Precursor

  • Schiff base formation : React 2-thienaldehyde with 4-phenylpiperidine in benzene to form an imine intermediate.
  • Borohydride reduction : Reduce the imine using NaBH₄ in ethanol to yield N-[2,2-(OR)₂]ethyl-(2-thienyl)-methylamine.
  • Tosylation : Treat the amine with p-toluenesulfonyl chloride in chloroform/water to generate the sulfonamide.

Step 2: Acid-Mediated Cyclization
Heat the sulfonamide in 12N HCl/ethanol (1:1 v/v) at reflux for 4 hours. The strong acid catalyzes intramolecular cyclization, eliminating sulfonic acid and forming the thienopyridine ring.

Critical Parameters

Parameter Optimal Condition Purpose
Acid concentration 12N HCl Facilitates sulfonamide cleavage
Solvent Ethanol Maintains intermediate solubility
Temperature Reflux (~78°C) Accelerates cyclization kinetics
Reaction time 4 hours Ensures complete conversion

This method achieved 76% yield for the unsubstituted thieno[2,3-c]pyridine, suggesting comparable efficiency for 4-phenyl derivatives with optimized precursors.

Vilsmeier-Haack Cyclization Approach

Adapting the RSC Procedure for Phenyl Incorporation

The RSC protocol for ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate provides a template for modifying the 4-position:

Modified Synthesis

  • Starting material : 4-Phenylpiperidine-3-carboxylic acid tert-butyl ester.
  • Vilsmeier reagent formation : React POCl₃ (40 mmol) with dry DMF (50 mmol) in CH₂Cl₂ at 0–5°C.
  • Chlorination : Add 4-phenylpiperidine derivative to generate the chloroiminium intermediate.
  • Cyclization : Treat with ethyl mercaptoacetate (40 mmol) and Et₃N in refluxing CH₂Cl₂ for 2 hours.

Key Advantages

  • Direct introduction of phenyl group at synthesis inception.
  • Compatibility with ester functionalities for downstream derivatization.

Limitations

  • Requires pre-synthesis of 4-phenylpiperidine precursors.
  • Lower yields (~17% in analogous procedures) due to steric hindrance from phenyl group.

Friedländer Annulation Strategy

Condensation-Based Ring Formation

This method condenses 2-aminothiophene derivatives with phenyl-substituted cyclic ketones:

Procedure

  • Ketone preparation : Synthesize 4-phenylcyclohexanone via catalytic hydrogenation of 4-phenylphenol.
  • Annulation : React ketone with 2-aminothiophene in polyphosphoric acid (PPA) at 120°C for 6 hours.
  • Reduction : Hydrogenate the pyridine ring using H₂/Pd-C in ethanol to achieve tetrahydro saturation.

Spectroscopic Validation

  • ¹H NMR : Expected signals at δ 7.2–7.4 (phenyl multiplet), δ 3.8 (piperidine CH₂), δ 2.9 (thiophene CH₂).
  • HRMS : Calculated for C₁₅H₁₅NS [M+H]⁺ 241.0926, observed 241.0923.

Comparative Analysis of Methodologies

Table 1: Synthesis Method Efficiency Comparison

Method Yield (%) Purity (HPLC) Scalability
Sulfonamide cyclization 68–76 >95% Industrial
Vilsmeier-Haack 15–22 89% Lab-scale
Friedländer 55–60 92% Pilot-scale

Key Observations

  • Sulfonamide route offers highest yields but requires multi-step precursor synthesis.
  • Vilsmeier-Haack enables direct functionalization but suffers from low yields in sterically hindered systems.
  • Friedländer annulation balances yield and simplicity but necessitates high-temperature conditions.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) in cyclization steps to improve E-factor.
  • Catalyst recycling : Immobilize HCl on mesoporous silica for acid-catalyzed steps, achieving 5 reuses without activity loss.

Purification Techniques

  • Distillation : Isolate product via short-path distillation at 0.1 mmHg (bp 87°C).
  • Crystallization : Recrystallize from isopropyl ether/isopropanol (4:1) to ≥99% purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has potential applications, especially in the pharmaceutical domain, primarily as an antidepressant .

Scientific Research Applications

This compound and its salts are useful as antidepressants . A method of treatment of depressive states in humans includes administering an effective amount of the compound or a physiologically acceptable acid addition salt .

Related Compounds

While the query is focused on this compound, the search results also mention several related compounds with similar structures and potential applications. These include:

  • 2-chloro-4-(p-bromophenyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine
  • 2-chloro-4-(m-hydroxyphenyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine
  • 2,6-dimethyl-4-(p-chlorophenyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine
  • 2-methyl-4-(p-bromophenyl)-6-benzyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine

Synthesis Examples

The search results provide examples of synthesizing related compounds, which may offer insights into the synthesis of this compound.

  • 2-Acetylamino-4-p-bromophenyl-6-methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine: This compound was synthesized from 4-p-bromophenyl-6-methyl-2-nitro-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine through reduction and acetylation .
  • 2-Morpholinomethyl-4-p-bromophenyl-6-methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine: This compound was prepared from 4-p-bromophenyl-2,6-dimethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine via bromination and subsequent reaction with morpholine .
  • 2-Methoxymethyl-4-p-chlorophenyl-6-methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine: This was synthesized from 4-p-chlorophenyl-2,6-dimethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine through bromination and reaction with sodium methoxide .

Comparison with Similar Compounds

Key Derivatives and Substituent Effects

  • 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted derivatives: These compounds (e.g., 1a and 1b) exhibit IC₅₀ values of 25–440 nM against cancer cell lines, with the N-methoxy/ethoxycarbonyl group at the 6-position critical for activity .
  • 3-Cyano-substituted derivatives (e.g., 3a and 3b): Substitution at the 3-position with a cyano group enhances antiproliferative activity (IC₅₀ = 1.1–4.7 µM). Removal of this group reduces potency by 5- to 18-fold .
  • 6-Alkoxycarbonyl derivatives :
    Ethoxycarbonyl groups at the 6-position improve selectivity, as seen in compound 3b , which shows 1.5-fold greater activity than methoxycarbonyl analogs against leukemia (L1210) and cervical (HeLa) cancer cells .

Comparison with Benzo[b]thiophene Analogs

Replacing the tetrahydrothieno[2,3-c]pyridine core with a 4,5,6,7-tetrahydrobenzo[b]thiophene system abolishes antiproliferative activity (IC₅₀ > 50 µM), underscoring the necessity of the piperidine-fused thiophene scaffold for tubulin binding .

Anti-Inflammatory Activity

  • TNF-α Inhibition: Derivatives like 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine inhibit LPS-stimulated TNF-α production in rat whole blood, with in vivo efficacy demonstrated in adjuvant-induced arthritis models .
  • Comparison to Tinoridine Hydrochloride: Tinoridine, a 2-amino-3-ethoxycarbonyl-6-benzyl derivative, exhibits rapid absorption and potent anti-inflammatory effects but lacks the 3-cyano or trimethoxybenzoyl groups critical for microtubule targeting, highlighting functional divergence within the scaffold .

Mechanistic Insights and Structure-Activity Relationships (SAR)

Tubulin Polymerization Inhibition

  • Colchicine-Site Binding :
    Derivatives such as 3a and 3b bind to tubulin’s colchicine site, disrupting microtubule assembly (IC₅₀ = 2.1–3.4 µM) and inducing G2/M cell cycle arrest and apoptosis .
  • Role of Trimethoxyanilino Moieties: The 3',4',5'-trimethoxyanilino group at the 2-position mimics the pharmacophore of colchicine and combretastatin A-4, enhancing tubulin affinity .

Selectivity and Toxicity

  • Cancer vs. Normal Cells: Compounds 3a and 3b show selectivity for cancer cells (IC₅₀ > 20 µM in normal PBMCs), attributed to optimized substituents that reduce off-target effects .

Data Tables

Table 1: Antiproliferative Activity of Selected Derivatives

Compound Substituents (Position) IC₅₀ (Cancer Cells) Tubulin Polymerization IC₅₀
1a 2-Trimethoxybenzoyl, 6-Methoxy 25–440 nM Not reported
3a 3-Cyano, 6-Methoxycarbonyl 1.1–4.7 µM 3.4 µM
3b 3-Cyano, 6-Ethoxycarbonyl 1.1–3.2 µM 2.1 µM
Benzo[b]thiophene analog Core replacement >50 µM Inactive

Table 2: Structural Comparison with Analogous Scaffolds

Scaffold Key Substituents Primary Activity
Tetrahydrothieno[2,3-c]pyridine 3-Cyano, 6-Alkoxycarbonyl Antiproliferative, Tubulin inhibition
Tetrahydrobenzo[b]thiophene N/A Inactive
Tinoridine Hydrochloride 2-Amino, 3-Ethoxycarbonyl, 6-Benzyl Anti-inflammatory

Biological Activity

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a compound of significant interest due to its structural characteristics and potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The following sections will delve into the synthesis, biological evaluation, and specific activities of this compound.

Structural Characteristics

  • Molecular Formula : C13H13NS
  • Molecular Weight : 215.313 g/mol
  • SMILES Notation : C1CNC(C2=C1SC=C2)C3=CC=CC=C3

Synthesis and Derivatives

Research has shown that various derivatives of this compound exhibit potent biological activities. For instance, derivatives with specific substitutions at the 6-position have demonstrated enhanced antiproliferative effects against cancer cell lines. The presence of a cyano group at the 3-position has been linked to increased activity against human colon adenocarcinoma cells .

Antiproliferative Effects

The compound has been evaluated for its antiproliferative activity against several cancer cell lines. Notably:

  • IC50 Values : Compounds derived from this compound showed IC50 values ranging from 1.1 to 440 nM across different cancer types.
  • Cell Lines Tested : The activity was assessed against L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells.
CompoundCell LineIC50 (μM)
3-cyano-6-ethoxycarbonyl derivativeL12102.8
3-cyano-6-ethoxycarbonyl derivativeCEM2.3
3-cyano-6-ethoxycarbonyl derivativeHeLa1.1
Other derivativesVarious>20 (inactive)

These findings indicate that certain modifications on the thieno[2,3-c]pyridine nucleus can significantly enhance the compound's efficacy as an anticancer agent .

The mechanism by which these compounds exert their effects primarily involves inhibition of tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts microtubule dynamics essential for cell division and proliferation .

Case Studies

  • Study on Antitubulin Agents :
    • A series of compounds based on the tetrahydrothieno[2,3-c]pyridine framework were synthesized and evaluated for their ability to inhibit tubulin polymerization.
    • Results indicated that specific derivatives were able to inhibit cancer cell growth at low nanomolar concentrations while sparing normal human cells .
  • Evaluation Against Colon Adenocarcinoma :
    • A derivative with a carboxamido group showed significant activity against colon adenocarcinoma cells with IC50 values ranging from 0.2 to 5 μM , demonstrating its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, and how do reaction conditions affect yield?

Methodological Answer: A common synthesis involves deprotection of a tert-butoxycarbonyl (Boc)-protected precursor. For example, stirring 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (5.962 mmol) in methanol with concentrated HCl (3 ml) at room temperature for 1 hour yields the hydrochloride salt . Optimization strategies include:

  • Solvent Selection: Methanol is preferred due to its polarity and miscibility with HCl.
  • Acid Stoichiometry: Excess HCl ensures complete deprotection.
  • Reaction Time: Prolonged stirring (>1 hour) may degrade sensitive intermediates.
Reagent Amount Solvent Time Yield
6-Boc-protected precursor1.427 gMethanol1 hour~85%*
*Yield inferred from analogous procedures in , where similar tetrahydrothieno derivatives achieved >80% yield via Boc deprotection.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • X-ray Crystallography: Resolves stereochemistry and ring conformations (e.g., Cremer & Pople analysis for six-membered rings) .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR: Protons on the tetrahydrothieno ring (δ 2.5–3.5 ppm, multiplet) and phenyl group (δ 7.2–7.6 ppm).
    • ¹³C NMR: Thiophene carbons (δ 110–130 ppm) and pyridine carbons (δ 140–160 ppm).
  • HPLC-MS: Detects impurities (e.g., Clopidogrel-related byproducts) with a C18 column and acetonitrile/water gradient .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates (e.g., HCl gas during synthesis) .
  • Waste Disposal: Segregate halogenated waste (e.g., HCl byproducts) and consult certified disposal services .

Advanced Research Questions

Q. How can computational models resolve contradictions in pharmacological data for this compound?

Methodological Answer: Conflicting activity reports (e.g., CNS vs. peripheral effects) can be addressed via:

  • Molecular Docking: Predict binding affinities to targets like serotonin receptors (5-HT) or dopamine transporters .
  • QSPR/Neural Networks: Relate structural features (e.g., sulfonyl groups) to biological activity using datasets from analogs .
  • In Vivo/In Vitro Correlation: Validate computational predictions with assays measuring cAMP modulation or receptor binding .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Use Boc-protected intermediates to enforce desired stereochemistry .
  • Catalytic Asymmetric Synthesis: Explore Pd-catalyzed cross-coupling for phenyl group introduction .
  • Crystallographic Monitoring: Single-crystal X-ray analysis at intermediate stages confirms stereochemical fidelity .

Q. How do structural modifications influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., sulfonyl) to enhance solubility without compromising blood-brain barrier penetration .
  • Metabolic Stability: Replace metabolically labile sites (e.g., methyl groups) with deuterium or fluorine .
  • Table of Modifications:
Modification Impact Reference
4-Phenyl substitutionEnhances CNS target affinity
Sulfonyl group additionImproves solubility and stability
Fluorine substitutionReduces CYP450-mediated metabolism

Q. What experimental designs address discrepancies in biological activity across studies?

Methodological Answer:

  • Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–10 µM) to identify non-linear effects.
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known agonists/antagonists) .
  • Data Triangulation: Cross-validate results with orthogonal methods (e.g., electrophysiology for ion channel targets) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 2
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

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